Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate
CAS No.: 438218-50-9
Cat. No.: VC21480665
Molecular Formula: C13H10FNO6
Molecular Weight: 295.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438218-50-9 |
|---|---|
| Molecular Formula | C13H10FNO6 |
| Molecular Weight | 295.22g/mol |
| IUPAC Name | methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H10FNO6/c1-19-13(16)12-5-3-9(21-12)7-20-11-4-2-8(14)6-10(11)15(17)18/h2-6H,7H2,1H3 |
| Standard InChI Key | DORWUDYMEXDISF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
| Canonical SMILES | COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Introduction
Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate is a synthetic organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with a methyl ester group and a phenoxy moiety containing fluorine and nitro functional groups. This compound's structural complexity and potential applications make it an interesting subject for chemical and pharmaceutical research.
Synthesis
The synthesis of Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate typically involves multi-step organic reactions, starting with the functionalization of the furan ring. A general approach includes:
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Preparation of the Furan Derivative:
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The furan ring is functionalized with a methyl ester group through esterification or acylation reactions.
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Formation of the Phenoxy Substituent:
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The phenoxy moiety is introduced by nucleophilic substitution using 4-fluoro-2-nitrophenol as a precursor.
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This step often employs mild bases like potassium carbonate in solvents such as dimethylformamide (DMF).
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Final Coupling Reaction:
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The phenoxy derivative is coupled to the furan core via a Williamson ether synthesis or similar reaction mechanism.
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Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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NMR: Confirms the presence of aromatic protons, methylene groups, and methyl ester protons.
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NMR: Identifies carbon environments including aromatic carbons, ester carbons, and ether-linked carbons.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) provides molecular ion peaks corresponding to the exact mass of the compound.
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Infrared Spectroscopy (IR):
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Detects functional groups such as nitro (), ester (), and ether ().
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Elemental Analysis:
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Confirms the empirical formula by determining carbon, hydrogen, nitrogen, and oxygen content.
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Applications
Methyl 5-[(4-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate has potential applications in several fields:
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Pharmaceutical Research:
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The electron-withdrawing nitro and fluoro groups suggest possible bioactivity, including antimicrobial or antitumor properties.
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Structural similarity to other active compounds indicates its potential as a lead molecule for drug development.
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Material Science:
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The compound may serve as a precursor for synthesizing advanced materials due to its functionalized aromatic system.
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Synthetic Chemistry:
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Its unique structure makes it an intermediate for creating more complex organic molecules.
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Comparative Analysis with Related Compounds
| Compound Name | Substituents | Applications |
|---|---|---|
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | Nitro (-NO) on phenyl | Antimicrobial research |
| Methyl 5-(3-chloro-4-fluorophenoxy)methyl-furan-2-carboxylate | Chloro (-Cl), Fluoro (-F) on phenoxy | Precursor for agrochemical synthesis |
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